4-[(3-Fluorophenyl)methyl]oxan-4-amine
Overview
Description
4-[(3-Fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is also known by its IUPAC name, 4-(3-fluorobenzyl)tetrahydro-2H-pyran-4-ylamine . This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methyl]oxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and tetrahydro-2H-pyran-4-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or toluene is used.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is employed to deprotonate the amine group, facilitating nucleophilic substitution.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C) to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the starting materials and reagents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
4-[(3-Fluorophenyl)methyl]oxan-4-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Chlorophenyl)methyl]oxan-4-amine: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromophenyl)methyl]oxan-4-amine: Similar structure but with a bromine atom instead of fluorine.
4-[(3-Methylphenyl)methyl]oxan-4-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(3-Fluorophenyl)methyl]oxan-4-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDYGDHSWDMGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270850-89-9 | |
Record name | 4-[(3-fluorophenyl)methyl]oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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